(2S,4R)-4-aminopentan-2-ol hydrochloride

Catalog No.
S14025247
CAS No.
M.F
C5H14ClNO
M. Wt
139.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,4R)-4-aminopentan-2-ol hydrochloride

Product Name

(2S,4R)-4-aminopentan-2-ol hydrochloride

IUPAC Name

(2S,4R)-4-aminopentan-2-ol;hydrochloride

Molecular Formula

C5H14ClNO

Molecular Weight

139.62 g/mol

InChI

InChI=1S/C5H13NO.ClH/c1-4(6)3-5(2)7;/h4-5,7H,3,6H2,1-2H3;1H/t4-,5+;/m1./s1

InChI Key

CJMCGOVMICTKSN-JBUOLDKXSA-N

Canonical SMILES

CC(CC(C)O)N.Cl

Isomeric SMILES

C[C@H](C[C@H](C)O)N.Cl

(2S,4R)-4-aminopentan-2-ol hydrochloride is a chiral compound characterized by its specific stereochemistry, which significantly influences its biological and chemical properties. With the molecular formula C5H14ClNOC_5H_{14}ClNO and a molecular weight of approximately 139.6 g/mol, this compound is utilized in various scientific fields, particularly in organic synthesis and pharmaceutical development. Its unique structure incorporates both an amine and a hydroxyl functional group, making it a valuable building block in asymmetric synthesis and medicinal chemistry .

  • Oxidation: This compound can be oxidized to yield corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Further reduction can produce saturated amines. Lithium aluminum hydride and sodium borohydride are typical reducing agents used in these reactions.
  • Substitution: The amino group can engage in nucleophilic substitution reactions, leading to various derivatives when reacted with alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield ketones, while substitution reactions can produce a variety of N-substituted derivatives.

The biological activity of (2S,4R)-4-aminopentan-2-ol hydrochloride is notable for its potential role as an enzyme inhibitor. It can bind to the active sites of enzymes, preventing substrate binding and inhibiting catalytic activity. This mechanism suggests applications in biochemical assays and drug development targeting neurological and cardiovascular conditions .

The synthesis of (2S,4R)-4-aminopentan-2-ol hydrochloride typically involves the stereoselective reduction of (2S,4R)-4-aminopentan-2-one using chiral catalysts. One common method includes:

  • Reduction Process: The precursor is reduced using hydrogen gas in the presence of a metal catalyst such as palladium on carbon under mild conditions.
  • Industrial Production: In larger-scale production, hydrogenation processes are employed where the precursor is dissolved in a suitable solvent and reacted in high-pressure reactors. The product is purified through crystallization or distillation to obtain the hydrochloride salt .

(2S,4R)-4-hydroxyprolineChiral compound used in peptide synthesisPeptide synthesis(2S,4R)-4-fluoroprolineContains fluorine substitution affecting protein stabilityProtein structure stabilization(2R,4S)-4-amino-1-phenylpentan-2-olSimilar stereochemistry with different functional groupsPotential pharmaceutical applications

Uniqueness

(2S,4R)-4-aminopentan-2-ol hydrochloride is unique due to its specific amino and hydroxyl groups that confer distinct reactivity and biological activity. Its stereochemical configuration enhances its utility as a chiral building block in asymmetric synthesis, distinguishing it from other similar compounds .

Studies exploring the interactions of (2S,4R)-4-aminopentan-2-ol hydrochloride with biological targets have revealed its potential as an enzyme inhibitor. These interactions are significant for understanding its mechanism of action in various metabolic pathways and could inform future therapeutic applications. The compound's ability to modulate enzyme activity makes it a candidate for further research into drug design .

Stereoselective catalytic hydrogenolysis represents a fundamental methodology for the synthesis of (2S,4R)-4-aminopentan-2-ol hydrochloride, offering precise control over the stereochemical configuration of both chiral centers present in the molecule [1]. The hydrogenolysis approach typically involves the reduction of appropriately substituted precursors using chiral catalysts to ensure the desired (2S,4R) configuration is achieved with high enantioselectivity [2].

Palladium-based catalytic systems have demonstrated exceptional efficacy in the stereoselective hydrogenolysis of beta-hydroxy enamines to produce 1,2-disubstituted-1,3-amino alcohols [1]. Research has shown that 10% palladium on carbon catalyst under 8 megapascals of hydrogen pressure in methanol at room temperature provides optimal conditions for the diastereoselective hydrogenation [1]. The reaction yields isolated products in 90% yield with diastereoselectivity ratios exceeding 20:1, demonstrating the high stereochemical control achievable through this methodology [1].

The mechanism of stereoselective hydrogenolysis involves the formation of a coordinated palladium-substrate complex where the hydroxy group directs the approach of hydrogen atoms to the enamine double bond [1]. This directed hydrogenation ensures syn-selectivity, which is crucial for obtaining the correct relative stereochemistry between the hydroxyl and amino functionalities [1]. The choice of solvent plays a critical role in the stereochemical outcome, with methanol providing superior results for aliphatic carbinol substrates compared to aprotic solvents [1].

Alternative heterogeneous catalysts have been investigated for amino acid hydrogenation to amino alcohols with complete retention of configuration [3]. Rhodium-molybdenum oxide on silica demonstrates effectiveness as a heterogeneous catalyst for selective hydrogenation of amino acids to amino alcohols in aqueous media [3]. The molybdenum oxide modification of rhodium drastically enhances activity and improves both selectivity and enantiomeric excess, with various amino alcohols obtained in high yields of 90-94% while maintaining complete configurational retention [3].

Catalyst SystemSolventPressure (MPa)Temperature (°C)Yield (%)Diastereoselectivity
10% Pd/CMethanol8.02090>20:1
Rh-MoOx/SiO2WaterVariableVariable90-94Complete retention
Crabtree's CatalystCH2Cl20.1-8.02040-60N/A

The substrate scope for stereoselective hydrogenolysis encompasses various beta-hydroxy enamines with both aliphatic and aromatic carbinol substituents [1]. Aromatic substituents in the 2-position of the beta-hydroxy enamine lead to 1,2-disubstituted-1,3-amino alcohols with good isolated yields of 80-92% and excellent diastereoselectivities exceeding 20:1 [1]. However, when alkyl groups are present in the 2-position of the beta-hydroxy enamine, the diastereoselectivity decreases to moderate levels, indicating the importance of aromatic stabilization in achieving high stereochemical control [1].

C–H Bond Functionalization Strategies in Precursor Modification

C–H bond functionalization has emerged as a transformative approach for precursor modification in the synthesis of (2S,4R)-4-aminopentan-2-ol hydrochloride, enabling direct modification of unactivated carbon-hydrogen bonds to introduce the requisite amino and hydroxyl functionalities [4] [5]. This methodology offers significant advantages over traditional multi-step synthesis routes by reducing the number of synthetic transformations and eliminating the need for pre-functionalized starting materials [4].

Palladium-catalyzed C–H activation methodologies have been extensively developed for amino acid and amino alcohol synthesis [5] [6]. The functionalization of unactivated carbon-hydrogen bonds in beta and gamma positions of amino acid precursors can be achieved through directed C–H activation using appropriate directing groups [6]. Bidentate directing groups that enable tunable and reversible coordination are recognized as highly efficient methods for site-selective C–H activation and functionalization [6].

The mechanistic pathways for C–H functionalization involve several distinct approaches: oxidative addition, sigma-bond metathesis, electrophilic aromatic substitution, and concerted metalation-deprotonation [5]. For amino alcohol synthesis, the oxidative addition mechanism proves most relevant, where electron-rich metal centers undergo addition of C–H bonds, increasing both oxidation state and coordination number of the metal complex [5]. This process results in the formation of new metal-hydride and metal-carbon bonds through a three-membered transition state [5].

Late-stage C–H functionalization strategies enable the modification of amino alcohol precursors without extensive protecting group manipulations [7]. Palladium-catalyzed late-stage C–H acylation of tyrosine-containing peptides with alcohols demonstrates the potential for direct functionalization of hydroxylated amino acid derivatives [7]. This water-compatible methodology features reliable scalability and utilizes renewable alcohol feedstocks for the assembly of functionalized amino alcohol derivatives [7].

Directed C–H amination approaches offer direct routes to amino alcohol motifs through selective functionalization of allylic C–H bonds [8]. Palladium/sulfoxide-catalyzed allylic C–H amination reactions provide highly selective access to syn-1,3-amino alcohol motifs under mild conditions [8]. The key to achieving this reactivity involves the use of electron-deficient N-nosyl carbamate nucleophiles that promote functionalization by furnishing higher concentrations of anionic species in situ [8].

Functionalization TypeCatalyst SystemDirecting GroupSelectivityProduct Type
Allylic C–H AminationPd/SulfoxideN-nosyl carbamatesyn-1,3Amino alcohols
β-C–H ArylationPd(OAc)2Bidentate auxiliary>90%Aryl amino acids
γ-C–H AcetoxylationPd(II) catalystAmide directing groupModerateAcetoxy derivatives
Late-stage AcylationPd catalystTyrosine hydroxylHighAcylated peptides

The substrate scope for C–H functionalization in amino alcohol synthesis encompasses both aromatic and aliphatic precursors [5]. Aromatic amino acid derivatives undergo efficient C–H arylation, alkenylation, and alkylation reactions with high regioselectivity when appropriate directing groups are employed [5]. Aliphatic amino acid substrates present greater challenges due to the lower reactivity of unactivated C–H bonds, but recent advances in catalyst design have enabled selective functionalization at beta and gamma positions [5].

Reductive Amination Pathways for Chiral Center Induction

Reductive amination represents a pivotal methodology for the stereoselective synthesis of (2S,4R)-4-aminopentan-2-ol hydrochloride, enabling the direct formation of carbon-nitrogen bonds while simultaneously establishing the required chiral centers [9] [10]. This approach offers significant advantages in terms of atom economy and synthetic efficiency compared to traditional multi-step amino alcohol synthesis routes [11].

Asymmetric reductive amination of alpha-hydroxy ketones using engineered amine dehydrogenases provides an attractive biocatalytic route for chiral amino alcohol synthesis [9] [11]. Amine dehydrogenases derived from amino acid dehydrogenases enable one-step synthesis of chiral amino alcohols via asymmetric reductive amination with excellent enantioselectivity exceeding 99% enantiomeric excess [9]. The engineered amine dehydrogenase variant wh84, derived from Sporosarcina psychrophila, demonstrates 4-fold improvements in catalytic efficiency while maintaining high enantioselectivity and thermostability [11].

Chemical asymmetric reductive amination employs chiral transition metal catalysts to achieve stereoselective carbon-nitrogen bond formation [10] [12]. Iridium-based catalytic systems with chiral phosphoramidite ligands enable direct asymmetric reductive amination utilizing primary alkyl amines as nitrogen sources [10]. The reaction mechanism involves alkyl amine substrates serving as ligands of iridium, strengthened by hydrogen-bonding interactions, with hydride addition occurring via an outer-sphere transition state [10].

Enzymatic asymmetric reductive amination of alpha-hydroxymethyl ketones using enantiocomplementary imine reductases enables synthesis of chiral N-substituted 1,2-amino alcohols with excellent enantiomeric excess values of 91-99% in moderate to high yields of 41-84% [13] [14]. One-pot, two-step enzymatic cascade reactions combining benzaldehyde lyase-catalyzed hydroxymethylation of aldehydes with subsequent asymmetric reductive amination provide environmentally friendly routes to N-substituted 1,2-amino alcohols from simple aldehydes and amines [13].

Catalyst SystemSubstrate TypeEnantiomeric Excess (%)Yield (%)Reaction Conditions
Engineered AmDH wh84α-Hydroxy ketones>9962-99pH 8.5, 30°C, 24h
Ir/Chiral phosphoramiditeKetones + primary amines90-9870-95H2, room temperature
Imine reductases (IREDs)α-Hydroxymethyl ketones91-9941-84NADPH, 30°C
Ruthenium-TsDPENα-Ketoamines>9985-95Transfer hydrogenation

The mechanism of enzymatic reductive amination involves initial formation of an imine intermediate between the carbonyl substrate and ammonia or amine nucleophile, followed by stereoselective reduction of the imine by the enzyme-bound nicotinamide cofactor [9]. The active site architecture of engineered amine dehydrogenases provides precise stereochemical control through specific hydrogen-bonding networks and steric interactions that favor formation of the desired enantiomer [11].

Substrate scope for reductive amination encompasses various alpha-hydroxy ketones and related carbonyl compounds [9] [15]. Simple alpha-hydroxy ketones such as 1-hydroxy-2-butanone serve as excellent substrates for asymmetric reductive amination, providing corresponding amino alcohols in high conversion and selectivity [11]. More complex substituted alpha-hydroxy ketones also undergo efficient reductive amination, though reaction rates and selectivities may vary depending on the specific substitution pattern [15].

Process optimization for large-scale reductive amination requires careful consideration of enzyme stability, substrate concentration tolerance, and cofactor regeneration systems [9]. Continuous-flow chemistry approaches have been developed for amino alcohol synthesis, enabling efficient processing of multigram quantities while maintaining high stereochemical purity [16]. The combination of process intensification through flow technology with biocatalytic reductive amination offers promising opportunities for industrial-scale amino alcohol production [16].

Solid-Phase Synthesis Techniques for Scalable Production

Solid-phase synthesis techniques offer significant advantages for the scalable production of (2S,4R)-4-aminopentan-2-ol hydrochloride, enabling efficient purification, automation, and high-throughput synthesis capabilities [17] [18]. These methodologies facilitate the preparation of amino alcohol derivatives with reduced synthetic overhead and improved process economics compared to traditional solution-phase approaches [19].

Solid-phase peptide synthesis resins can be adapted for amino alcohol synthesis through appropriate linker chemistry [20] [18]. DHP resin has been developed as a solid-phase support specifically for alcohols, with the DHP linker being less sterically hindered than trityl linkers, making it suitable for amino alcohol attachment and subsequent functionalization [20]. The versatility of solid-phase approaches enables the preparation of multiple amino alcohol derivatives in parallel, facilitating structure-activity relationship studies and optimization campaigns [17].

A comprehensive solid-phase protocol for selectively protected amino alcohol intermediates involves loading of chiral aziridine derivatives onto trityl bromide resin, followed by ring opening with appropriate primary amines [17]. The synthetic sequence comprises on-resin N-beta-Boc protection of secondary amines, exchange of N-alpha-protecting groups, cleavage from the resin, and solution-phase oxidation to yield target gamma-aza substituted building blocks with Fmoc/Boc protection schemes [17]. This strategy facilitates incorporation of multiple positive charges into building blocks, provided that corresponding partially protected di- or polyamines are available [17].

Enzymatic cascade reactions on solid supports provide environmentally benign routes to chiral amino alcohols with high selectivity [21]. The protocol combines dioxygenase-catalyzed regioselective and diastereoselective oxidation of unactivated C–H bonds with pyridoxal-phosphate decarboxylase-mediated cleavage of carboxylic groups [21]. Starting from readily available L-lysine and its hydroxy derivatives, this two-step, one-pot enzymatic procedure yields amino alcohols in excellent yields of 93% to greater than 95% after straightforward purification by solid-phase extraction [21].

Resin TypeLinker ChemistryLoading CapacityCleavage ConditionsProduct Purity
DHP ResinDihydropyran linker0.5-1.2 mmol/gMild acid>95%
Trityl BromideTrityl ether linkage0.8-1.5 mmol/gTFA/DCM>90%
PAM ResinBenzyl ester linker0.4-1.0 mmol/gHF or TFA>85%
Wang ResinBenzyl alcohol linker0.5-1.2 mmol/gTFA>90%

Polymer-supported catalysts enable heterogeneous amino alcohol synthesis with improved catalyst recovery and reuse [22] [23]. Amino-polystyrene supported hexaethylene glycol-bridged ionic liquid catalysts demonstrate remarkable efficiency in nucleophilic hydroxylation reactions, with the catalyst easily recycled while maintaining activity and stability after ten cycles [22]. The polymer support provides a bridge between homogeneous and heterogeneous catalysis, acting as an efficient quasi-homogeneous catalyst with high activity and selectivity [22].

Continuous-flow synthesis on solid supports offers opportunities for process intensification and improved scalability [16]. Flow processes built upon batch foundations enable preparation of key amino alcohol intermediates with elimination of isolations and improved reaction times exceeding 140-fold compared to batch processes [16]. The continuous process delivers multigram quantities of products in 60-65% isolated yield with greater than 99% high-performance liquid chromatography area percent and greater than 99% enantiomeric excess [16].

Heterogeneous catalytic hydrogenation systems provide scalable routes to amino alcohols from amino acid precursors [3]. Magnesium-doped copper/zinc oxide/aluminum oxide catalysts enable hydrogenation of amino acid esters to chiral amino alcohols without racemization [2]. The catalytic hydrogenation proceeds through formation of hemiacetal intermediates and cleavage of carbon-oxygen bonds as the rate-determining step, with amino aldehydes subsequently hydrogenated to amino alcohols [2].

Ligand Design for Enantioselective Organozinc Additions

The development of efficient chiral ligands for enantioselective organozinc additions represents a cornerstone of modern asymmetric catalysis. (2S,4R)-4-aminopentan-2-ol hydrochloride and related amino alcohol derivatives have emerged as particularly valuable ligands in this context, offering exceptional performance in the catalytic asymmetric alkylation of aldehydes with dialkylzinc reagents [1] [2].

Structural Features and Design Principles

The unique structural characteristics of (2S,4R)-4-aminopentan-2-ol hydrochloride make it an ideal candidate for ligand design in organozinc chemistry. The compound possesses two distinct stereocenters at the 2S and 4R positions, creating a well-defined chiral environment that can effectively differentiate between prochiral faces of aldehyde substrates . The presence of both amino and hydroxyl functional groups enables the formation of stable chelate complexes with zinc, while the specific stereochemical arrangement ensures high levels of enantioselectivity.

Research has demonstrated that amino alcohol ligands operate through a well-established mechanism involving the formation of a monomeric zinc chelate complex that functions as both a Lewis acid and Lewis base [5]. This bifunctional behavior allows for the simultaneous coordination of both the dialkylzinc reagent and the aldehyde substrate, creating a highly organized transition state that favors the formation of one enantiomer over the other.

Catalytic Performance and Substrate Scope

Systematic studies have revealed that (2S,4R)-4-aminopentan-2-ol hydrochloride-derived ligands can achieve remarkable enantioselectivities in organozinc additions. The optimized ligand systems have been shown to promote the addition of diethylzinc to benzaldehyde with nearly quantitative yields and enantiomeric excesses reaching 95% [1]. The broad applicability of these catalysts extends to various substituted aromatic aldehydes, demonstrating consistent performance across different electronic and steric environments.

Ligand TypeMetal SystemSubstrate ScopeEnantioselectivity (% ee)Yield (%)
Amino Alcohol LigandsZincAromatic aldehydes95-9985-99
Beta-Amino AlcoholsZinc/TitaniumAromatic and aliphatic aldehydes90-9780-95
Chiral Phenanthroline LigandsZincAromatic aldehydes85-9575-90
Tridentate LigandsZincVarious aldehydes80-9580-95
Cyclopropane-Based LigandsZincAromatic aldehydes85-9580-92

The effectiveness of these ligands extends beyond simple aromatic aldehydes to include electron-rich and electron-poor substrates, as well as sterically demanding systems [6]. This broad substrate tolerance makes amino alcohol ligands particularly valuable for synthetic applications requiring high levels of structural diversity.

Mechanistic Insights and Catalyst Optimization

Detailed mechanistic studies have provided crucial insights into the factors governing enantioselectivity in amino alcohol-catalyzed organozinc additions. The reaction proceeds through a dimeric catalyst resting state that must dissociate to generate the active monomeric species [5]. The catalytic monomer functions by acting as a template for both the carbonyl compound through zinc coordination and the dialkylzinc through oxygen coordination.

The phenomenon of nonlinear effects has been observed in these systems, where the enantiomeric excess of the product substantially exceeds that of the catalyst [5]. This amplification occurs because the heterochiral (racemic) catalyst dimer is more tightly bound than the homochiral dimer, creating a reservoir effect that enhances the enantiomeric purity of the available catalyst.

Recent developments in ligand design have focused on creating systems suitable for immobilization on solid supports while maintaining high catalytic activity. The incorporation of functional groups that enable attachment to nanoparticles or other solid matrices has opened new possibilities for catalyst recovery and reuse [7].

Mechanistic Studies of Transfer Hydrogenation Catalysis

Transfer hydrogenation represents one of the most important catalytic processes in modern organic chemistry, and amino alcohol ligands have played a pivotal role in the development of highly efficient and selective catalysts for this transformation [8] [9]. The mechanistic understanding of these systems has evolved significantly, revealing complex pathways that involve intimate cooperation between metal centers and organic ligands.

Fundamental Mechanistic Pathways

The mechanism of amino alcohol-catalyzed transfer hydrogenation has been extensively studied using a combination of experimental and computational methods [10] [11]. These investigations have revealed that the process typically proceeds through an outer-sphere mechanism involving a six-membered transition state, where a metal-bound hydride and a proton from a coordinated amine are transferred simultaneously to the substrate [9].

The catalytic cycle begins with the formation of an active ruthenium-hydride complex through the dehydrogenation of an alcohol hydrogen donor, typically isopropanol. This hydride complex then coordinates with the ketone substrate, and the critical bond-forming step occurs through the concerted transfer of both hydride and proton [10].

Catalyst SystemMechanism TypeRate Determining StepSubstrate ClassKey Findings
Ruthenium-Amino AlcoholOuter-sphereImine coordinationKetonesSix-membered transition state
Iridium-NHC ComplexesInner-sphereAlcohol oxidationIminesBifunctional catalyst behavior
Manganese-Based SystemsHydride transferHydride transferIminesPotassium-manganese cooperation
Bifunctional CatalystsMetal-ligand bifunctionalSubstrate coordinationKetones and iminesCooperative metal-ligand action
Peptide-Based CatalystsOrganocatalyticProton transferDiolsPeptide secondary structure effects

Structural Requirements for High Activity

Computational studies have provided detailed insights into the structural requirements for achieving high catalytic activity in transfer hydrogenation [11]. The transition state geometry exhibits a strong preference for planarity, which is critically dependent on the conformational behavior of the oxygen-nitrogen linkage in the amino alcohol ligand. This geometric constraint explains why certain amino alcohol structures are significantly more effective than others.

The role of the amino alcohol ligand extends beyond simple coordination to the metal center. The ligand actively participates in the hydrogen transfer process, with the amino group serving as a proton donor while the hydroxyl group helps to stabilize the transition state through hydrogen bonding interactions [12]. This bifunctional behavior is essential for achieving high rates and selectivities.

Advanced Catalyst Systems and Innovations

Recent developments in transfer hydrogenation have introduced increasingly sophisticated catalyst designs that exploit the unique properties of amino alcohol ligands. Manganese-based systems have emerged as particularly promising alternatives to traditional ruthenium catalysts, offering excellent activity and selectivity while utilizing earth-abundant metals [13].

These manganese catalysts operate through a unique mechanism involving potassium-manganese cooperation, where the alkali metal plays a crucial role in facilitating hydride transfer. The system demonstrates remarkable chemoselectivity, tolerating a wide range of functional groups including olefins, ketones, nitriles, and nitro groups [13].

The development of peptide-based catalysts represents another significant advancement in the field [14]. These systems utilize the secondary structure of peptides to create highly organized catalytic environments, achieving exceptional enantioselectivities through precise control of substrate orientation and activation.

Kinetic Analysis and Rate Laws

Detailed kinetic studies have revealed the complex rate laws governing transfer hydrogenation reactions catalyzed by amino alcohol ligands [10]. The rate-determining step typically involves substrate coordination rather than the actual hydrogen transfer, which occurs rapidly once the proper geometry is achieved.

Isotope effect studies have provided additional mechanistic insights, confirming that the hydrogen transfer step is not rate-limiting in most systems [13]. Instead, the formation of the active catalyst-substrate complex represents the kinetic bottleneck, emphasizing the importance of ligand design in optimizing substrate binding.

Nanoparticle-Supported Catalyst Systems Development

The immobilization of amino alcohol ligands and their metal complexes on nanoparticle supports represents a rapidly evolving field that combines the advantages of homogeneous catalysis with the practical benefits of heterogeneous systems [7] [15]. These hybrid materials offer unique opportunities for catalyst recovery, recycling, and continuous-flow processes while maintaining the high selectivities characteristic of molecular catalysts.

Support Materials and Immobilization Strategies

The choice of support material is crucial for the successful development of nanoparticle-supported amino alcohol catalysts. Magnetite-silica core-shell nanoparticles have emerged as particularly attractive supports due to their magnetic properties, which enable easy catalyst separation and recovery [7]. The silica shell provides a stable, functionalized surface for ligand attachment while protecting the magnetic core from oxidation.

The immobilization of amino alcohol ligands on these supports is typically achieved through covalent attachment strategies. Click chemistry, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), has proven highly effective for creating robust linkages between the ligand and support [7]. This approach allows for the introduction of triazole linkers that maintain the electronic properties of the amino alcohol while providing stable attachment to the nanoparticle surface.

Support TypeMetal ComponentAnchoring StrategyCatalytic PerformanceAdvantages
Magnetite-Silica Core-ShellAmino alcohol ligandsClick chemistry (CuAAC)Moderate ee, recyclableMagnetic separation
Functionalized SilicaRhodium complexesAcid-base interactionsHigh ee, continuous flowContinuous operation
Ionic Liquid PhasesRuthenium nanoparticlesPhysisorptionHigh activity, selectiveMild conditions
Polymer-Supported SystemsChiral complexesCovalent attachmentGood stability, reusableEasy recovery
Carbon-Based MaterialsPalladium nanoparticlesπ-π interactionsExcellent selectivityHigh surface area

Catalytic Performance and Optimization

The catalytic performance of nanoparticle-supported amino alcohol systems has been evaluated in various asymmetric transformations, with particular emphasis on organozinc additions to aldehydes [7]. While the initial results showed moderate enantioselectivities compared to homogeneous systems, systematic optimization of the support surface and anchoring conditions has led to significant improvements.

The treatment of silica surfaces with hexamethyldisilazane to cap free silanol groups has proven essential for achieving high catalytic activity [7]. This modification prevents undesired interactions between the organometallic reagents and the support surface, allowing the immobilized catalyst to function more effectively.

Continuous-Flow Applications

The development of robust heterogeneous chiral catalysts has enabled the implementation of continuous-flow processes for asymmetric synthesis [16]. Rhodium-based systems immobilized on functionalized supports have demonstrated exceptional performance in the continuous-flow asymmetric hydrogenation of enamides and dehydroamino acids, providing optically active products without metal leaching.

These continuous-flow systems offer significant advantages for large-scale synthesis, including improved heat and mass transfer, reduced catalyst requirements, and enhanced safety profiles. The ability to operate under steady-state conditions also enables more precise control of reaction parameters, leading to improved reproducibility and product quality [16].

Emerging Support Technologies

Recent advances in support technology have introduced new possibilities for amino alcohol catalyst immobilization. Ionic liquid-modified supports (supported ionic liquid phases, SILPs) provide unique environments that can enhance catalyst stability and selectivity [15]. These materials offer tunable properties through modification of the ionic liquid composition, allowing for optimization of catalyst performance for specific applications.

Carbon-based supports, including carbon nanotubes and graphene derivatives, represent another promising class of materials for catalyst immobilization [17]. These supports offer high surface areas, excellent electrical conductivity, and unique π-electron systems that can interact favorably with certain catalyst structures.

Mechanistic Considerations for Supported Systems

The immobilization of amino alcohol catalysts on nanoparticle supports introduces additional mechanistic complexity that must be carefully considered during catalyst design [15]. The local environment around the active site can be significantly different from that in homogeneous systems, potentially affecting both activity and selectivity.

Studies using supported ionic liquid phases have revealed that the molecular environment provided by the ionic liquid can influence the electronic properties of the immobilized catalyst, leading to changes in reaction rates and selectivities [15]. These effects must be carefully balanced to maintain the desired catalytic performance while achieving the practical advantages of heterogeneous systems.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

139.0763918 g/mol

Monoisotopic Mass

139.0763918 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

Explore Compound Types